molecular formula C17H26O2 B14850048 3-Tert-butoxy-4-(cyclohexylmethyl)phenol

3-Tert-butoxy-4-(cyclohexylmethyl)phenol

Cat. No.: B14850048
M. Wt: 262.4 g/mol
InChI Key: GJDWTPBSGMUYTD-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-(cyclohexylmethyl)phenol is a synthetic phenolic compound characterized by a tert-butoxy group at the 3-position and a cyclohexylmethyl substituent at the 4-position of the phenol ring. Its molecular formula is C₁₇H₂₆O₂, yielding a molecular weight of ~264.36 g/mol (calculated).

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C17H26O2/c1-17(2,3)19-16-12-15(18)10-9-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

GJDWTPBSGMUYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-(cyclohexylmethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl ethers. One eco-compatible method for the formation of tert-butyl ethers of alcohols and phenols is performed in solvent-free conditions at room temperature using a catalytic amount of erbium triflate (Er(OTf)3). The catalyst is easily recovered and reused several times without loss of activity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the protection of phenolic hydroxyl groups and subsequent functionalization to introduce the cyclohexylmethyl group. The use of environmentally benign catalysts and solvent-free conditions is preferred to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

3-Tert-butoxy-4-(cyclohexylmethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its phenolic structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

4-tert-Butyl-2-cyclohexylphenol (CAS 5450-24-8)

  • Substituents : 4-tert-butyl, 2-cyclohexyl.
  • Molecular Weight : 232.36 g/mol .
  • Key Differences :
    • Positional isomer of the target compound, with substituents at the 2- and 4-positions instead of 3- and 4-.
    • Altered steric and electronic effects due to substitution pattern, likely reducing antioxidant efficacy compared to 3-substituted tert-butoxy derivatives .

3-tert-Butyl-4-hydroxyanisole (3-BHA)

  • Substituents : 3-tert-butyl, 4-methoxy.
  • Molecular Weight : ~180.25 g/mol.
  • Key Differences: Lacks the cyclohexylmethyl group, reducing lipophilicity. Metabolized by liver microsomes to 3-tert-butyl-4,5-dihydroxyanisole and tert-butyl hydroquinone, indicating susceptibility to oxidative dealkylation .

4-(Benzyloxy)-3-phenethoxyphenol (Compound C3)

  • Substituents : 4-benzyloxy, 3-phenethoxy.
  • Molecular Weight : ~330 g/mol (estimated).
  • Key Differences :
    • Bulkier substituents (benzyloxy, phenethoxy) may reduce solubility in polar solvents compared to the tert-butoxy and cyclohexylmethyl groups.
    • Higher molecular weight could limit membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Cyclohexylmethyl Substitution: Evidence from flavonoid derivatives (e.g., compound 1 in ) shows that cyclohexylmethyl substitution enhances inhibitory activity against bacterial enzymes (IC₅₀ = 0.05 µM vs. 4.4 µM for luteolin) . This suggests that the cyclohexylmethyl group in the target compound may similarly boost bioactivity through hydrophobic interactions or steric stabilization.
  • tert-Butoxy vs. Methoxy :
    • The tert-butoxy group in 3-BHA is metabolized to catechol derivatives, whereas methoxy groups (e.g., in eriodyctiol) are less reactive. The tert-butoxy group in the target compound may confer greater metabolic stability than methoxy but less than bulkier substituents like cyclohexylmethyl .

Physicochemical and Metabolic Properties

Table 1: Comparative Properties of 3-Tert-butoxy-4-(cyclohexylmethyl)phenol and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 3-tert-butoxy, 4-cyclohexylmethyl ~264.36 High lipophilicity; potential antioxidant/enzyme inhibitor (inferred) -
4-tert-Butyl-2-cyclohexylphenol 4-tert-butyl, 2-cyclohexyl 232.36 Positional isomer; reduced steric hindrance at 3-position
3-BHA 3-tert-butyl, 4-methoxy ~180.25 Metabolized to dihydroxy derivatives; modulates carcinogenesis
Compound C3 4-benzyloxy, 3-phenethoxy ~330 High molecular weight; limited solubility

Metabolic Considerations:

  • The tert-butoxy group in the target compound may undergo O-dealkylation similar to 3-BHA, yielding dihydroxy derivatives. However, the cyclohexylmethyl group could slow metabolism due to increased hydrophobicity, extending half-life .

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